molecular formula C21H25ClN2O2 B12044990 cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride

cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride

Cat. No.: B12044990
M. Wt: 372.9 g/mol
InChI Key: YHBAWCACDJQGDL-FMJRHHGGSA-N
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Description

cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen functionalities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride involves multiple steps. One common approach is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen or oxygen sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.

    Boceprevir: A well-known protease inhibitor for the hepatitis C virus.

    pf-07321332: An oral medication used for the treatment of COVID-19.

Uniqueness

cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen functionalities. This combination of features contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide;hydrochloride

InChI

InChI=1S/C21H24N2O2.ClH/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17-19,22,25H,12-14H2,1H3;1H/t17-,18+,19?;

InChI Key

YHBAWCACDJQGDL-FMJRHHGGSA-N

Isomeric SMILES

CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Canonical SMILES

CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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